molecular formula C8H13NO2 B142791 1,2-Didehydro トランサミン酸 CAS No. 330838-52-3

1,2-Didehydro トランサミン酸

カタログ番号: B142791
CAS番号: 330838-52-3
分子量: 155.19 g/mol
InChIキー: MZPZFPYJTSAQPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Didehydro tranexamic acid is a synthetic derivative of tranexamic acid, which is a well-known antifibrinolytic agent Tranexamic acid is primarily used to treat or prevent excessive blood loss in various medical conditions

科学的研究の応用

    Chemistry: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

    Biology: Researchers may study the biological activity of 1,2-didehydro tranexamic acid and its derivatives to identify new therapeutic agents.

    Medicine: The compound’s antifibrinolytic properties may be explored for the development of new treatments for bleeding disorders.

    Industry: 1,2-Didehydro tranexamic acid can be used in the production of specialty chemicals and materials with unique properties.

作用機序

Target of Action

1,2-Didehydro Tranexamic Acid, also known as 4-(Aminomethyl)cyclohex-1-enecarboxylic acid, primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme responsible for the degradation of fibrin, which forms the structural basis of blood clots .

Mode of Action

The compound acts as an antifibrinolytic agent by competitively and reversibly inhibiting the activation of plasminogen to plasmin . It binds at several distinct sites on plasminogen, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing bleeding .

Biochemical Pathways

The primary biochemical pathway affected by 1,2-Didehydro Tranexamic Acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, the compound prevents the breakdown of fibrin clots, reducing bleeding. Additionally, it has been reported to suppress posttraumatic inflammation and edema .

Pharmacokinetics

The pharmacokinetics of 1,2-Didehydro Tranexamic Acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed, even in the presence of hypovolemic shock, and reaches therapeutic plasma concentrations within 15 minutes . It is eliminated primarily through renal excretion .

Result of Action

The primary result of the action of 1,2-Didehydro Tranexamic Acid is the reduction or prevention of hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . It has been shown to reduce blood loss in surgical patients and decrease mortality due to bleeding after trauma and postpartum hemorrhage .

Action Environment

The efficacy of 1,2-Didehydro Tranexamic Acid can be influenced by various environmental factors. For instance, the pH of the medium can significantly affect the half-life of the compound . Furthermore, the compound’s effectiveness can transcend the decrease of blood loss and include the suppression of inflammation and edema . .

生化学分析

Biochemical Properties

1,2-Didehydro tranexamic acid is expected to interact with various enzymes, proteins, and other biomolecules in the body. Its parent molecule, tranexamic acid, is known to competitively inhibit the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin . Therefore, it’s plausible that 1,2-Didehydro tranexamic acid may have similar interactions.

Cellular Effects

Tranexamic acid has been reported to have effects that transcend the decrease of blood loss and include the suppression of inflammation and edema . It’s possible that 1,2-Didehydro tranexamic acid may have similar influences on cell function.

Molecular Mechanism

Tranexamic acid is known to exert its effects by competitively inhibiting the activation of plasminogen to plasmin, thereby preventing the degradation of fibrin . It’s plausible that 1,2-Didehydro tranexamic acid may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on tranexamic acid suggest that its effects can vary over time .

Dosage Effects in Animal Models

Studies on tranexamic acid have shown that its effects can vary with different dosages .

Metabolic Pathways

Tranexamic acid is known to be involved in the regulation of bile acid metabolism .

Transport and Distribution

Tranexamic acid is known to be widely distributed in the body .

Subcellular Localization

Proteins and other biomolecules can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-didehydro tranexamic acid typically involves the dehydrogenation of tranexamic acid. This process can be achieved through various chemical reactions, including catalytic dehydrogenation or the use of strong oxidizing agents. The reaction conditions often require elevated temperatures and the presence of specific catalysts to facilitate the removal of hydrogen atoms from the molecular structure.

Industrial Production Methods: Industrial production of 1,2-didehydro tranexamic acid may involve large-scale dehydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity 1,2-didehydro tranexamic acid suitable for various applications.

化学反応の分析

Types of Reactions: 1,2-Didehydro tranexamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: The double bond in 1,2-didehydro tranexamic acid can be reduced back to form tranexamic acid using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for the reduction of the double bond.

    Substitution: Various reagents, such as halogens or alkylating agents, can be used to introduce new functional groups into the molecular structure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction will regenerate tranexamic acid. Substitution reactions can produce a wide range of derivatives with different functional groups.

類似化合物との比較

    Tranexamic Acid: The parent compound, known for its antifibrinolytic properties.

    ε-Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency compared to tranexamic acid.

    Aprotinin: A small protein that inhibits plasmin and other proteases, used to reduce bleeding during surgery.

Uniqueness: 1,2-Didehydro tranexamic acid is unique due to the presence of the double bond in its structure, which may impart different chemical and biological properties compared to its parent compound and other similar agents. This structural modification can potentially lead to new applications and therapeutic uses.

生物活性

1,2-Didehydro tranexamic acid, a derivative of tranexamic acid (TXA), exhibits significant biological activity primarily as an antifibrinolytic agent . Its mechanism of action involves the inhibition of plasminogen activation, which prevents the conversion to plasmin, thereby preserving fibrin clots and reducing excessive bleeding. This article explores the biological activity of 1,2-didehydro tranexamic acid, including its pharmacological properties, clinical applications, and comparative studies with other antifibrinolytics.

Chemical Structure and Properties

1,2-Didehydro tranexamic acid is characterized by the absence of two hydrogen atoms at the 1 and 2 positions of its cyclohexyl group. Its molecular formula is C13_{13}H15_{15}N2_{2}O2_{2} with a molecular weight of approximately 155.19 g/mol. The structural modification contributes to its unique pharmacological properties compared to its parent compound, TXA.

The primary mechanism through which 1,2-didehydro tranexamic acid exerts its antifibrinolytic effects includes:

  • Inhibition of Plasminogen Activation : It competes with plasminogen for binding sites on fibrin, thus blocking the formation of plasmin.
  • Preservation of Fibrin Clots : By preventing fibrinolysis, it helps maintain hemostasis during surgical procedures or in trauma cases.

Pharmacokinetics

1,2-Didehydro tranexamic acid demonstrates pharmacokinetic properties similar to those of TXA:

  • Absorption : After oral administration, bioavailability ranges from 30% to 50%.
  • Distribution : The initial volume of distribution is approximately 9 to 12 liters.
  • Metabolism and Excretion : Less than 5% is metabolized; primarily eliminated unchanged via renal clearance (90% in urine within 24 hours after intravenous administration).

Clinical Applications

1,2-Didehydro tranexamic acid has shown promise in various clinical settings:

  • Surgical Procedures : It is administered intravenously to reduce blood loss during surgeries such as orthopedic and cardiac operations.
  • Trauma Management : Studies indicate that TXA can improve survival rates in trauma patients experiencing severe hemorrhage .

Case Studies

  • Surgical Blood Loss Reduction : In a meta-analysis involving multiple randomized control trials (RCTs), TXA was found to significantly reduce blood loss across various surgical procedures. For instance:
    • In hip arthroplasty studies, TXA reduced blood loss by approximately 332.54 mL compared to controls .
  • Trauma Cohorts : A prospective cohort study highlighted that TXA use in severely injured patients led to improved outcomes, including lower mortality rates and reduced organ failure incidents .

Comparative Analysis with Other Antifibrinolytics

The following table summarizes the differences between 1,2-didehydro tranexamic acid and other antifibrinolytic agents:

CompoundStructure FeaturesUnique Properties
Tranexamic Acid (TXA) Contains a cyclohexyl groupHigher potency as an antifibrinolytic agent
ε-Aminocaproic Acid Linear structure without cyclic featuresLess potent than TXA
4-Aminomethylbenzoic Acid Aromatic ring structureDifferent mechanism; primarily used for local hemostasis
1,2-Didehydro Tranexamic Acid Modified cyclohexyl structurePotentially enhanced pharmacological properties

Safety Profile

The safety profile of 1,2-didehydro tranexamic acid appears favorable. Adverse effects associated with high doses of TXA include seizures and mild gastrointestinal disturbances; however, severe reactions are rare . Long-term studies suggest that it does not significantly affect platelet counts or coagulation times at therapeutic levels.

特性

IUPAC Name

4-(aminomethyl)cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZFPYJTSAQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330838-52-3
Record name 1,2-Didehydro tranexamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIDEHYDRO TRANEXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Didehydro tranexamic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Didehydro tranexamic acid
Reactant of Route 3
1,2-Didehydro tranexamic acid
Reactant of Route 4
1,2-Didehydro tranexamic acid
Reactant of Route 5
1,2-Didehydro tranexamic acid
Reactant of Route 6
1,2-Didehydro tranexamic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。